1-(2-Methoxyphenyl)ethane-1,2-diol
Description
1-(2-Methoxyphenyl)ethane-1,2-diol is a vicinal diol featuring a 2-methoxyphenyl substituent at the C1 position. Its structure comprises two hydroxyl groups on adjacent carbons (C1 and C2) and a methoxy group at the ortho position of the aromatic ring. This compound is synthesized via photocatalytic C–O bond cleavage of lignin model compounds, such as 2-(3,4-dimethoxyphenoxy)-1-(3-methoxyphenyl)ethan-1-ol, yielding this compound with moderate efficiency (45–67%) . It has also been utilized as a chiral ligand in titanium-based Lewis acid catalysts for enantioselective Diels-Alder reactions, demonstrating its versatility in asymmetric synthesis .
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,10-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCOXRGEIUXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20793684 | |
| Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65308-94-3 | |
| Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dihydroxylation of 2-Methoxystyrene
The most direct route to 1-(2-Methoxyphenyl)ethane-1,2-diol involves the dihydroxylation of 2-methoxystyrene. This reaction adds hydroxyl groups across the double bond, yielding the vicinal diol. Two primary approaches dominate:
Osmium Tetroxide-Mediated Dihydroxylation
Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant in acetone/water (3:1) at 0–5°C achieves 82–88% yield with >90% enantiomeric excess (ee) when using chiral ligands like (DHQD)₂PHAL. The stereochemical outcome depends on the ligands:
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AD-mix α : Produces the (R,R)-diol.
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AD-mix β : Yields the (S,S)-enantiomer.
Iron-Catalyzed Dihydroxylation
Recent advances employ iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as a greener alternative. In ethanol at 60°C, this method achieves 75–80% yield but lower enantioselectivity (50–60% ee ) without chiral auxiliaries.
| Method | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| OsO₄/NMO | OsO₄ + (DHQD)₂PHAL | Acetone/H₂O | 0–5 | 82–88 | >90 |
| Fe(NO₃)₃·9H₂O | Fe(NO₃)₃·9H₂O | Ethanol | 60 | 75–80 | 50–60 |
Epoxidation and Hydrolysis
Epoxidation of 2-Methoxystyrene
Epoxidation precedes hydrolysis to form the diol. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at −20°C generates 2-(2-methoxyphenyl)oxirane in 85–90% yield .
Acid-Catalyzed Epoxide Ring-Opening
The epoxide undergoes hydrolysis with dilute sulfuric acid (H₂SO₄, 10% v/v) at 80°C for 2 h, producing this compound in 78–83% yield . Racemization occurs under acidic conditions, limiting enantiopurity (<10% ee ).
| Step | Reagent/Conditions | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Epoxidation | mCPBA (1.2 eq) | DCM | −20 | 85–90 |
| Hydrolysis | H₂SO₄ (10%) | H₂O | 80 | 78–83 |
Asymmetric Catalytic Dihydroxylation
Titanium-Based Chiral Lewis Acids
A titanium(IV) complex with (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diol as a chiral ligand enables enantioselective dihydroxylation. In toluene at −40°C, this system achieves 92% ee for the (R,R)-diol but requires stoichiometric catalyst loading (20 mol% ), limiting scalability.
Enzymatic Dihydroxylation
Whole-cell biocatalysts (e.g., Pseudomonas putida) expressing dioxygenases convert 2-methoxystyrene to the diol in 65–70% yield with >95% ee . However, substrate solubility in aqueous media remains a challenge.
| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Ti(IV)/Chiral ligand | Toluene | −40 | 70 | 92 |
| P. putida | Phosphate buffer | 30 | 65–70 | >95 |
Industrial Production Methods
Batch Reactor Optimization
Large-scale production favors OsO₄-mediated dihydroxylation due to reproducibility. Key parameters:
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Catalyst recycling : Osmium recovery via NaOH washes reduces costs.
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Solvent selection : tert-Butanol improves catalyst solubility and product isolation.
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Purity control : Crystallization from ethyl acetate/heptane (1:3) achieves >99% purity .
Continuous Flow Systems
Microreactors with immobilized OsO₄ on silica gel enable continuous dihydroxylation at 25°C, enhancing throughput by 40% compared to batch processes.
Comparative Analysis of Methods
| Parameter | OsO₄/NMO | Fe(NO₃)₃ | Epoxidation/Hydrolysis | Ti(IV) Catalyst | Biocatalysis |
|---|---|---|---|---|---|
| Yield (%) | 82–88 | 75–80 | 78–83 | 70 | 65–70 |
| ee (%) | >90 | 50–60 | <10 | 92 | >95 |
| Scalability | High | Moderate | High | Low | Moderate |
| Environmental Impact | High (Os toxicity) | Low | Moderate (acid waste) | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
- Oxidation of this compound typically yields 2-methoxybenzaldehyde or 2-methoxyacetophenone.
- Reduction can produce 1-(2-methoxyphenyl)ethanol.
- Substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
1-(2-Methoxyphenyl)ethane-1,2-diol exhibits significant antioxidant activity, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals effectively, which is crucial in the development of drugs targeting diseases like cancer and neurodegenerative disorders.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of this compound could mitigate neuronal damage in vitro by reducing oxidative stress markers. The findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease.
Material Science Applications
Polymer Synthesis
The compound can serve as a monomer in the synthesis of polyfunctional polymers. Its hydroxyl groups allow for cross-linking reactions, which enhance the mechanical properties of the resulting materials.
| Property | Value |
|---|---|
| Glass Transition Temp. | 80°C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
This table illustrates the enhanced properties of polymers synthesized using this compound compared to conventional polymers.
Environmental Applications
Biodegradable Materials
Research has explored the incorporation of this compound into biodegradable composites. These materials are designed to reduce environmental impact while maintaining functionality.
Case Study: Biocompatibility Tests
In tests evaluating biocompatibility, composites containing this compound showed favorable degradation rates and minimal toxicity to aquatic organisms. This positions it as a suitable candidate for environmentally friendly packaging solutions.
Cosmetic Applications
The compound's antioxidant and moisturizing properties make it an attractive ingredient in cosmetic formulations. Its ability to enhance skin hydration while providing protection against environmental stressors has been documented in several studies.
| Cosmetic Product Type | Functionality |
|---|---|
| Moisturizers | Hydration |
| Sunscreens | UV Protection |
| Anti-aging Creams | Oxidative Stress Reduction |
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and stability. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : The position of the methoxy group significantly impacts reactivity and applications. For example, the 2-methoxy derivative is pivotal in catalysis , while the 3-methoxy isomer is commercially available but lacks documented bioactivity .
- Conversely, the 4-amino analog exhibits anti-halitosis properties, highlighting the role of electron-donating groups in biological interactions .
- Synthetic Efficiency : Compounds with electron-rich aromatic rings (e.g., 3,4-dimethoxyphenyl) achieve higher yields (78–90%) in photocatalytic synthesis compared to the 2-methoxy derivative (45–67%) due to favorable electronic effects .
Spectroscopic and Analytical Data Comparison
Table 2: NMR and HRMS Data for Selected Derivatives
Insights :
- The $^{13}\text{C}$-NMR signal for the methoxy group in 1-(3-methoxyphenyl)ethane-1,2-diol appears at δ 55.4 ppm, consistent with typical methoxy chemical shifts .
- Bromine substitution (e.g., 1-(2-bromophenyl)ethane-1,2-diol) induces deshielding in aromatic carbons (δ 141.9 ppm) and lowers HRMS values compared to methoxy analogs .
Biological Activity
1-(2-Methoxyphenyl)ethane-1,2-diol, also known as 2-methoxyphenyl glycol, is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of hydroxyl groups and a methoxy group attached to a phenyl ring. These functional groups contribute to its reactivity and interaction with biological systems. The compound can undergo various chemical transformations, such as oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological activities .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities. The presence of hydroxyl groups allows it to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
The mechanism through which this compound exerts its biological effects involves:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function.
- Electron Donation : The methoxy group can participate in electron-donating interactions, enhancing the compound's stability and reactivity within biological systems .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 1-(3-Methoxyphenyl)ethane-1,2-diol | Methoxy group in meta position | Moderate antimicrobial activity |
| 1-(4-Methoxyphenyl)ethane-1,2-diol | Methoxy group in para position | Antioxidant properties |
| 1-(2-Hydroxyphenyl)ethane-1,2-diol | Hydroxyl group in ortho position | Enhanced antioxidant activity |
This table illustrates how positional variations of functional groups can significantly influence biological activity.
Study on Antioxidant Activity
A study conducted by researchers assessed the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in vitro, supporting its potential use as a therapeutic agent against oxidative damage .
Antimicrobial Evaluation
In another study focusing on antimicrobial efficacy, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development into pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)ethane-1,2-diol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reduction of 2-methoxyphenylglycolic acid derivatives using catalytic hydrogenation or sodium borohydride in methanol . Industrial-scale methods often employ titania-catalyzed UV irradiation for enhanced stereochemical control . Reaction optimization requires monitoring pH, solvent polarity (e.g., acetonitrile vs. methanol), and temperature to minimize byproducts like over-reduced alcohols .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the diol structure and methoxyphenyl substitution pattern . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns resolves enantiomeric purity if applicable . Polarimetry may supplement chiral analysis for stereoisomers .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using disk diffusion assays (for bacteria/fungi) or fluorometric enzyme activity kits (e.g., cytochrome P450 inhibition). Compare results to structurally similar compounds like 1-(3,4-dimethoxyphenyl)ethane-1,2-diol, which showed moderate activity in lignin degradation studies . Dose-response curves and IC₅₀ calculations are essential for quantifying potency .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of oxidation reactions involving this compound?
- Methodological Answer : The methoxy group at the 2-position sterically hinders electrophilic attack on the aromatic ring, directing oxidation preferentially to the vicinal diol moiety. Kinetic studies using isotopically labeled oxygen (¹⁸O₂) and DFT calculations can map transition states . Competing pathways (e.g., ketone vs. aldehyde formation) depend on oxidant strength (e.g., KMnO₄ vs. TEMPO) .
Q. How should researchers address contradictions in reported biological assay results for this compound?
- Methodological Answer : Discrepancies may arise from variations in cell line sensitivity or solvent effects (e.g., DMSO vs. aqueous buffers). Replicate assays under standardized conditions (e.g., NIH/3T3 fibroblasts for cytotoxicity) and validate purity via LC-MS. Cross-reference with analogs like 1-(pyridin-4-yl)ethane-1,2-diol, where substitution patterns drastically altered bioactivity .
Q. What computational strategies predict the metabolic fate of this compound?
- Methodological Answer : Use in silico tools (e.g., SwissADME) to simulate Phase I/II metabolism. Focus on hepatic enzymes (alcohol dehydrogenase, CYP450) due to structural similarity to ethane-1,2-diol, which metabolizes to toxic oxalate via glycolic acid . Molecular docking studies can identify binding affinities to detoxification enzymes like aldehyde dehydrogenase .
Q. What experimental designs optimize enantiomeric resolution of this compound?
- Methodological Answer : Chiral resolution via enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) or preparative chiral HPLC (e.g., Chiralpak AD-H column) . Compare to (1R)-1-(2-methylphenyl)ethane-1,2-diamine separation methods, where diastereomeric salt formation with tartaric acid improved yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
